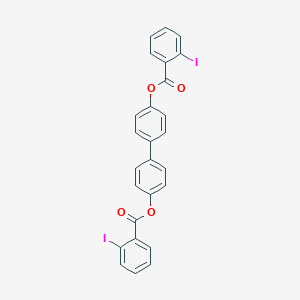

BIPHENYL-4,4'-DIYL BIS(2-IODOBENZOATE)

Description

Propriétés

Formule moléculaire |

C26H16I2O4 |

|---|---|

Poids moléculaire |

646.2g/mol |

Nom IUPAC |

[4-[4-(2-iodobenzoyl)oxyphenyl]phenyl] 2-iodobenzoate |

InChI |

InChI=1S/C26H16I2O4/c27-23-7-3-1-5-21(23)25(29)31-19-13-9-17(10-14-19)18-11-15-20(16-12-18)32-26(30)22-6-2-4-8-24(22)28/h1-16H |

Clé InChI |

YVHGIHSIJFEDTH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4I)I |

SMILES canonique |

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4I)I |

Origine du produit |

United States |

Méthodes De Préparation

Reaction Conditions and Catalysis

The reaction employs elemental iodine (I₂) and ammonium persulfate as an oxidant in a mixed solvent system of glacial acetic acid and deionized water. A composite catalyst of concentrated sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) (ratio 1:1.1) enhances reaction efficiency. Key parameters include:

-

Temperature : 75–90°C (reduced from traditional 100–150°C)

-

Time : 1.5–2.0 hours (shorter than conventional 2.5–3 hours)

-

Yield : Up to 99.8% purity after recrystallization with ethanol.

The mechanism involves electrophilic aromatic substitution, where the composite acid catalyst protonates iodine, generating I⁺ species that react with biphenyl. The reduced temperature and time are attributed to the synergistic effect of H₂SO₄ and HCl, which lower activation energy.

Esterification of 4,4'-Diiodobiphenyl with 2-Iodobenzoic Acid

The final step involves coupling 4,4'-diiodobiphenyl with 2-iodobenzoic acid to form the target compound. Two primary strategies are explored:

Direct Esterification via Acid Chlorides

-

Synthesis of 2-Iodobenzoyl Chloride :

-

2-Iodobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] to form the acid chloride.

-

Conditions : Reflux in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) for 2–4 hours.

-

-

Esterification with 4,4'-Diiodobiphenyl :

Mitsunobu Reaction

An alternative employs the Mitsunobu reaction, using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple 2-iodobenzoic acid directly to 4,4'-diiodobiphenyl diol (if available). This method offers milder conditions (room temperature, 12–24 hours) but requires stoichiometric reagents.

Optimization and Challenges

Catalytic Efficiency

The composite H₂SO₄/HCl catalyst in the iodination step reduces iodine waste and energy consumption. For esterification, DMAP (4-dimethylaminopyridine) can accelerate acyl transfer, improving yields.

Purification Techniques

Analyse Des Réactions Chimiques

4’-{[(2-Iodophenyl)carbonyl]oxy}[1,1’-biphenyl]-4-yl 2-iodobenzoate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atoms in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized products.

Reduction Reactions: Reduction of the compound can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or other reduced products.

Applications De Recherche Scientifique

4’-{[(2-Iodophenyl)carbonyl]oxy}[1,1’-biphenyl]-4-yl 2-iodobenzoate has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

Biology: The compound can be used in the development of radiolabeled molecules for imaging and diagnostic purposes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment due to its ability to form stable complexes with biological molecules.

Mécanisme D'action

The mechanism of action of 4’-{[(2-Iodophenyl)carbonyl]oxy}[1,1’-biphenyl]-4-yl 2-iodobenzoate involves its interaction with specific molecular targets. The iodine atoms in the compound can form strong bonds with electron-rich sites in biological molecules, leading to the formation of stable complexes. These interactions can affect various biochemical pathways, including those involved in cell signaling and metabolism .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Biphenyl Derivatives with Halogen Substituents

- Key Comparison : The iodine substituents in the target compound likely enhance its polarizability and thermal stability compared to fluorinated analogs. Fluorinated biphenyls, such as 4,4'-difluorobiphenyl, are synthesized via diazotization and coupling reactions , whereas iodinated derivatives may require halogenation of pre-formed benzoate esters.

Biphenyl Derivatives with Sulfonate/Styryl Groups

- Key Comparison: The sulfonate groups in this derivative confer water solubility, unlike the hydrophobic iodobenzoate groups in the target compound. This contrast highlights how substituent choice dictates application: sulfonates for aqueous systems vs. iodinated esters for non-polar matrices.

Biphenyl Derivatives with Heterocyclic Moieties

- Key Comparison : While the target compound’s iodobenzoate groups lack direct evidence of bioactivity, structurally complex biphenyl derivatives with heterocycles (e.g., thiazolo-oxadiazol or azaspiro moieties) demonstrate fungicidal or analgesic effects. The iodine atoms in the target compound may enhance binding affinity in biological systems via halogen bonding .

Azo Dyes and Benzidine Derivatives

- Key Comparison : Azo dyes leverage sulfonate groups for water solubility and vivid coloration, contrasting with the target compound’s iodobenzoate esters, which are likely insoluble in water. This illustrates how biphenyl scaffolds are tailored for diverse industries: dyes vs. halogenated esters for specialized materials .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.